5-Bromo-4-chloropyrimidine-2-carbonitrile
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Overview
Description
5-Bromo-4-chloropyrimidine-2-carbonitrile is a halogenated pyrimidine derivative characterized by the presence of bromine and chlorine atoms on the pyrimidine ring, along with a cyano group at the 2-position. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidine-2-carbonitrile typically involves halogenation reactions starting from pyrimidine derivatives. One common method is the halogenation of 4-chloropyrimidine-2-carbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is usually carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions with stringent control over reaction parameters to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The halogenated pyrimidine ring can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed under anhydrous conditions.
Major Products Formed:
Oxidation: 5-Bromo-4-chloropyrimidine-2-carboxylic acid or 5-Bromo-4-chloropyrimidine-2-carboxamide.
Reduction: this compound with reduced halogenation.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
5-Bromo-4-chloropyrimidine-2-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of nucleotide analogs and their interactions with biological macromolecules.
Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of antiviral and anticancer agents.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-chloropyrimidine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
5-Bromo-4-chloropyrimidine-2-carbonitrile is structurally similar to other halogenated pyrimidines, such as 5-bromopyrimidine and 4-chloropyrimidine-2-carbonitrile. its unique combination of halogen atoms and the cyano group provides distinct reactivity and potential applications. Other similar compounds include:
5-Bromopyrimidine
4-Chloropyrimidine-2-carbonitrile
5-Bromo-2-chloropyridine-4-carboxaldehyde
These compounds share similarities in their halogenated pyrimidine structures but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-4-chloropyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBHQQMMGKBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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